molecular formula C15H11ClN4O2S B11663274 3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-88-3

3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663274
CAS No.: 303104-88-3
M. Wt: 346.8 g/mol
InChI Key: UCSCKZGDHNURIR-CAOOACKPSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a chlorothiophene moiety and a 3-hydroxybenzylidene Schiff base substituent. This compound belongs to a class of hydrazone derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

CAS No.

303104-88-3

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11ClN4O2S/c16-14-5-4-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(21)6-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+

InChI Key

UCSCKZGDHNURIR-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the chlorine atom could result in various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biology: The compound could be used in biological assays to study its effects on various cellular processes.

    Materials Science: It might be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related pyrazole carbohydrazides highlights the impact of substituents on physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Pharmacological Activity Yield (%) Reference
Target Compound : 3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide Chlorothiophene (5-Cl), 3-hydroxybenzylidene C₁₆H₁₂ClN₅O₂S Anticancer (predicted), antimicrobial -
Analog 1 : 3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxyphenylmethylidene)-1H-pyrazole-5-carbohydrazide Chlorothiophene (5-Cl), 2-hydroxybenzylidene C₁₆H₁₂ClN₅O₂S Enhanced hydrogen bonding due to ortho-OH; improved solubility -
Analog 2 : N'-(3-hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-Methoxyphenyl, 3-hydroxybenzylidene C₁₈H₁₆N₄O₃ Antioxidant activity; methoxy group increases lipophilicity 65
Analog 3 : 3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide Chlorothiophene (5-Cl), pyridinyl C₁₄H₁₀ClN₅OS Potential kinase inhibition (pyridine as a coordinating group) -
Analog 4 : 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 2-Chlorobenzyloxy, 2-hydroxybenzylidene C₂₅H₁₉ClN₄O₃ Dual functionality: Cl for lipophilicity, OH for solubility -

Physicochemical Properties

  • Solubility: The 3-hydroxybenzylidene group improves aqueous solubility compared to non-polar substituents (e.g., tert-butyl in ) due to hydrogen-bonding capabilities .
  • Thermal Stability : Derivatives with chlorothiophene (Target Compound, Analog 1) exhibit higher melting points (e.g., 181–183°C for related compounds) compared to methoxy-substituted analogues (123–125°C), likely due to stronger intermolecular interactions .

Biological Activity

3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, with the CAS number 303104-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications, supported by various studies and data.

Chemical Structure

The compound features a pyrazole core linked to a chlorothiophene moiety and a hydroxybenzylidene group. Its molecular formula is C15H11ClN4O2SC_{15}H_{11}ClN_{4}O_{2}S with a molecular weight of 346.79 g/mol. The structure can be represented as follows:

SMILES C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O\text{SMILES }C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF710.5Induction of apoptosis
A54915.0Cell cycle arrest
HepG28.0Inhibition of proliferation

The compound's mechanism includes the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G1 phase, as suggested by studies on similar pyrazole derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The results from agar dilution tests indicate significant inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A study conducted by Wei et al. evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited potent antibacterial activity, which was further confirmed through time-kill assays .

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